molecular formula C7H8S6 B12554138 1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro- CAS No. 146793-27-3

1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-

Cat. No.: B12554138
CAS No.: 146793-27-3
M. Wt: 284.5 g/mol
InChI Key: PBENYJQRNSFNJW-UHFFFAOYSA-N
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Description

1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro- is a complex organic compound characterized by its unique structure containing multiple sulfur atoms and a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro- typically involves the formation of the dithiolo and trithionin rings through a series of condensation and cyclization reactions. Common starting materials include thiols and carbonyl compounds, which undergo nucleophilic addition and subsequent cyclization under controlled conditions. The reaction conditions often require the use of catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of 1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro- involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound may also interact with specific pathways, such as oxidative stress pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro- is unique due to its specific arrangement of sulfur atoms and fused ring system, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

146793-27-3

Molecular Formula

C7H8S6

Molecular Weight

284.5 g/mol

IUPAC Name

5,6,8,9-tetrahydro-[1,3]dithiolo[4,5-b][1,4,7]trithionine-2-thione

InChI

InChI=1S/C7H8S6/c8-7-12-5-6(13-7)11-4-2-9-1-3-10-5/h1-4H2

InChI Key

PBENYJQRNSFNJW-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(SCCS1)SC(=S)S2

Origin of Product

United States

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